An In-Depth Technical Guide to the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
An In-Depth Technical Guide to the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Introduction: The Significance of the 2,6-Diazaspiro[3.5]nonane Scaffold
The 2,6-diazaspiro[3.5]nonane framework is a key structural motif in medicinal chemistry, recognized for its three-dimensional architecture that allows for the exploration of novel chemical space. This "escape from flatland" approach, moving away from planar aromatic structures, often leads to compounds with improved pharmacological properties. The spirocyclic nature of this scaffold provides a rigid core, enabling precise positioning of substituents for optimal interaction with biological targets. The introduction of a benzyl group at the 2-position, yielding 2-Benzyl-2,6-diazaspiro[3.5]nonane, further enhances its utility as a versatile building block in drug discovery programs. This guide presents a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and providing actionable experimental protocols. The synthesis of related diazaspirocycles has been a subject of considerable interest, with various strategies being developed to access these complex architectures.[1][2]
Strategic Approach to the Synthesis
The synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane is most effectively approached through a multi-step sequence that first constructs the core 2,6-diazaspiro[3.5]nonane ring system, followed by the selective introduction of the benzyl group. This strategy allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis. The core scaffold is typically assembled with one of the nitrogen atoms protected, facilitating selective functionalization of the other nitrogen. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be readily introduced and subsequently removed under mild conditions.
A logical and field-proven synthetic pathway can be outlined as follows:
Caption: A generalized workflow for the synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Synthesis of the Core Scaffold: tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
The initial phase of the synthesis focuses on the construction of the 2,6-diazaspiro[3.5]nonane core with one of the nitrogens protected by a Boc group. A recently disclosed patent outlines a practical method for this transformation, which serves as a foundation for our approach.[3]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the Boc-protected diazaspirocycle core.
Experimental Protocol:
Step 1.1: Protection of the primary amine
-
To a solution of 3-(aminomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate.
Step 1.2: Conversion to the Boc-protected diazaspirocycle
-
The hydroxyl group of the Boc-protected intermediate is first converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).
-
The mesylate is then displaced with an azide, for example, using sodium azide (NaN3).
-
Finally, the azide is reduced to the primary amine, which undergoes intramolecular cyclization to form the desired spirocyclic product. This reduction is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Causality and Experimental Choices:
-
The use of the Boc protecting group is crucial for directing the subsequent benzylation to the desired nitrogen atom. Its stability under a range of reaction conditions and its facile removal under acidic conditions make it an ideal choice.
-
The multi-step conversion of the hydroxyl group to the amine is a reliable method for forming the second nitrogen-containing ring. Each step is generally high-yielding and proceeds with minimal side reactions.
Part 2: Selective N-Benzylation
With the Boc-protected 2,6-diazaspiro[3.5]nonane in hand, the next critical step is the selective introduction of the benzyl group onto the unprotected secondary amine. This is a standard N-alkylation reaction.
Reaction Scheme:
Caption: N-benzylation of the Boc-protected diazaspirocycle.
Experimental Protocol:
-
Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq).
-
To this mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate.
Causality and Experimental Choices:
-
The choice of a non-nucleophilic base is important to prevent side reactions with the benzyl bromide. Potassium carbonate is a cost-effective and efficient choice for this transformation.
-
The use of a slight excess of benzyl bromide ensures complete conversion of the starting material.
-
The reaction conditions are generally mild, preserving the Boc protecting group.
Part 3: Final Deprotection (Optional)
If the final target is 2-Benzyl-2,6-diazaspiro[3.5]nonane without the Boc group, a final deprotection step is necessary.
Reaction Scheme:
Caption: Deprotection of the Boc group to yield the final product.
Experimental Protocol:
-
Dissolve tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, or it can be used directly as the salt.
Causality and Experimental Choices:
-
Acid-mediated deprotection of the Boc group is a clean and efficient process. TFA is a common choice due to its volatility, which simplifies the workup.
-
The reaction is typically rapid and proceeds at room temperature.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1.1 | 3-(aminomethyl)-3-(hydroxymethyl)oxetane | (Boc)2O | tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | >90% |
| 1.2 | tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Good to Excellent |
| 2 | tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Benzyl bromide, K2CO3 | tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | 80-95% |
| 3 | tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | TFA or HCl | 2-Benzyl-2,6-diazaspiro[3.5]nonane | >95% |
Conclusion
The synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane can be reliably achieved through a well-defined, multi-step sequence. The strategic use of a Boc protecting group allows for the selective benzylation of the 2-position of the diazaspirocyclic core. The protocols described herein are based on established and robust chemical transformations, providing a clear and actionable guide for researchers in the field of medicinal chemistry and drug development. The resulting compound is a valuable building block for the synthesis of novel bioactive molecules. The synthesis of related 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives has been reported in the context of developing new antitubercular agents, highlighting the importance of this structural class.[4][5]
References
-
New Route to Azaspirocycles via the Organolithium-Mediated Conversion of β-Alkoxy Aziridines into Cyclopentenyl Amines ; Organic Letters - ACS Publications. Available at: [Link]
-
Diversity-oriented synthesis of azaspirocycles ; PubMed - NIH. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery ; ResearchGate. Available at: [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof; Google Patents.
-
Recent Advances in Synthetic Routes to Azacycles ; SciSpace. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry ; Selvita. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF ; ResearchGate. Available at: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity ; PubMed. Available at: [Link]
-
Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents ; PubMed. Available at: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
